molecular formula C20H19ClN2 B12614655 3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline CAS No. 919786-64-4

3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline

Cat. No.: B12614655
CAS No.: 919786-64-4
M. Wt: 322.8 g/mol
InChI Key: CKVOMRSVAFHBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsCatalysts such as piperidine, pyridine, and triethylamine are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives.

Scientific Research Applications

3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another related compound with a different arrangement of the nitrogen atom.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness

3-(5-Chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern and the presence of both quinoline and tetrahydroisoquinoline moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

919786-64-4

Molecular Formula

C20H19ClN2

Molecular Weight

322.8 g/mol

IUPAC Name

3-(5-chloro-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)quinoline

InChI

InChI=1S/C20H19ClN2/c1-12-13(2)23-20(16-7-5-8-17(21)19(12)16)15-10-14-6-3-4-9-18(14)22-11-15/h3-13,20,23H,1-2H3

InChI Key

CKVOMRSVAFHBRS-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.